Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate is an organic compound with the molecular formula C₁₀H₂₁NO₄Si It is known for its unique structure, which includes a nitroso group and a trimethylsiloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate typically involves the reaction of 4-methyl-4-nitroso-2-pentanoic acid with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate involves its reactivity with various molecular targets. The nitroso group can participate in redox reactions, while the trimethylsiloxy group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-methyl-4-nitroso-2-trimethylsilyloxypentanoate
- Pentanoic acid, 4-methyl-4-nitroso-2-[(trimethylsilyl)oxy]-, methyl ester
Uniqueness
Methyl 4-methyl-4-nitroso-2-trimethylsiloxy-pentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research and industry set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
80998-48-7 |
---|---|
Molekularformel |
C10H21NO4Si |
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
methyl 4-methyl-4-nitroso-2-trimethylsilyloxypentanoate |
InChI |
InChI=1S/C10H21NO4Si/c1-10(2,11-13)7-8(9(12)14-3)15-16(4,5)6/h8H,7H2,1-6H3 |
InChI-Schlüssel |
BSZOQCQSNLQJBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C(=O)OC)O[Si](C)(C)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.